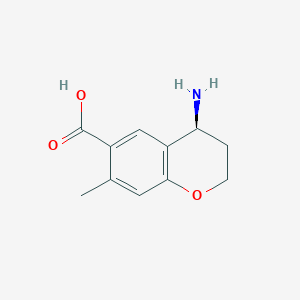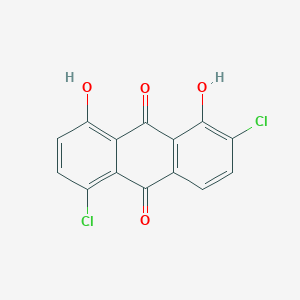
2,5-Dichloro-1,8-dihydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-1,8-dihydroxyanthracene-9,10-dione is an anthraquinone derivative known for its distinctive chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to the anthracene-9,10-dione core, which significantly influences its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-1,8-dihydroxyanthracene-9,10-dione typically involves the chlorination of 1,8-dihydroxyanthracene-9,10-dione. This process can be achieved through the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the 2 and 5 positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial to achieving high purity and consistent quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the quinone moiety can yield hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various substituted anthraquinone derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Nucleophiles such as alkylamines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
科学研究应用
2,5-Dichloro-1,8-dihydroxyanthracene-9,10-dione has found applications in several scientific domains:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain cancers.
Industry: Utilized in the production of high-performance materials such as polyimides and other polymers with enhanced thermal and electrical properties
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules. In the context of its anticancer activity, 2,5-Dichloro-1,8-dihydroxyanthracene-9,10-dione intercalates with DNA, disrupting the replication process and inducing apoptosis in cancer cells. The presence of chlorine atoms enhances its binding affinity and specificity towards certain molecular targets, making it a potent agent in cancer therapy.
相似化合物的比较
- 1,4-Dichloro-2,3-dihydroxyanthracene-9,10-dione
- 2,3-Dichloro-1,4-dihydroxyanthracene-9,10-dione
- 1,8-Dihydroxyanthracene-9,10-dione
Comparison: Compared to its analogs, 2,5-Dichloro-1,8-dihydroxyanthracene-9,10-dione exhibits unique reactivity due to the specific positioning of chlorine and hydroxyl groups. This configuration enhances its chemical stability and reactivity, making it more suitable for certain applications, particularly in the synthesis of high-performance materials and as a therapeutic agent .
属性
CAS 编号 |
52547-60-1 |
|---|---|
分子式 |
C14H6Cl2O4 |
分子量 |
309.1 g/mol |
IUPAC 名称 |
2,5-dichloro-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl2O4/c15-6-3-4-8(17)11-10(6)12(18)5-1-2-7(16)13(19)9(5)14(11)20/h1-4,17,19H |
InChI 键 |
CKRVZMAOBQQEBG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





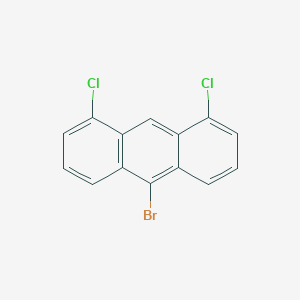


![6-Ethyl-2,3-dihydro-[2,3'-bipyridine]-4,4'(1H,1'H)-dione](/img/structure/B13126046.png)
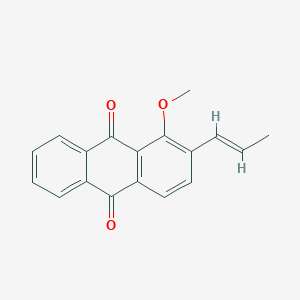


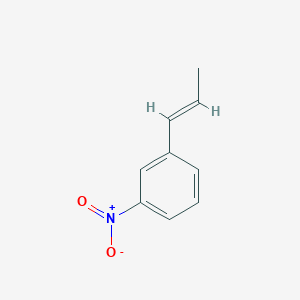

![6-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13126074.png)
